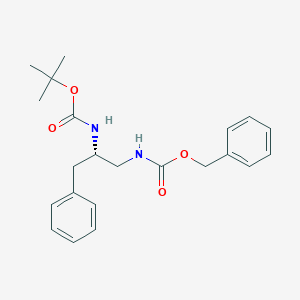
2-Cyclopropylmethoxy-5-fluorobenzylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Receptor Interaction Profiling
A study by Rickli et al. (2015) characterized the receptor binding profiles of a series of NBOMe drugs, including analogs of 2,5-dimethoxy-phenethylamine (2C drugs), in comparison with lysergic acid diethylamide (LSD) in vitro. These compounds, including derivatives related to 2-Cyclopropylmethoxy-5-fluorobenzylamine, showed potent interactions with serotonergic 5-HT2A, 5-HT2B, 5-HT2C receptors, and rat TAAR1. This suggests potential applications in understanding the pharmacological properties and receptor interactions of psychoactive substances Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs), Neuropharmacology, 2015.
Drug Metabolism
Williams et al. (2008) discussed the biotransformation of prasugrel, a thienopyridine prodrug, highlighting the role of human carboxylesterases in its conversion to active metabolites. While not directly related to 2-Cyclopropylmethoxy-5-fluorobenzylamine, this research underscores the importance of studying drug metabolism pathways for novel compounds, which can be critical for drug development and therapeutic application The Biotransformation of Prasugrel, a New Thienopyridine Prodrug, by the Human Carboxylesterases 1 and 2, Drug Metabolism and Disposition, 2008.
Synthetic Methodologies
Ishibashi et al. (2004) described a new artificial cyclase for polyprenoids, demonstrating the enantioselective total synthesis of complex molecules. Studies like this provide insights into synthetic routes that could be applied to modify or enhance the properties of molecules such as 2-Cyclopropylmethoxy-5-fluorobenzylamine for specific scientific applications A new artificial cyclase for polyprenoids: enantioselective total synthesis of (-)-chromazonarol, (+)-8-epi-puupehedione, and (-)-11'-deoxytaondiol methyl ether, Journal of the American Chemical Society, 2004.
Biological Activity Studies
Sohrabi et al. (2013) conducted a computational study on the CO elimination reaction of cyclopropylmethoxy carbenes, which could provide a foundation for understanding the chemical behavior and potential bioactivity of related compounds, including 2-Cyclopropylmethoxy-5-fluorobenzylamine. Such studies contribute to the broader knowledge base necessary for the development of new drugs or materials Computational study of the CO elimination reaction of cyclopropylmethoxy carbenes, Journal of Molecular Liquids, 2013.
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethoxy)-5-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYAGJMJXRGIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)







![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)


